molecular formula C5H6N2O3S B1595086 3-Aminopyridine-2-sulfonic acid CAS No. 54247-51-7

3-Aminopyridine-2-sulfonic acid

Cat. No. B1595086
CAS RN: 54247-51-7
M. Wt: 174.18 g/mol
InChI Key: PKOFAHAZXCUHLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Aminopyridine-2-sulfonic acid involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of 3-Aminopyridine-2-sulfonic acid is represented by the empirical formula C5H6N2 . It has a molecular weight of 94.11 .


Chemical Reactions Analysis

The reaction mechanism of 3-Aminopyridine-2-sulfonic acid is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

3-Aminopyridine-2-sulfonic acid appears as white to yellow-brown crystals with an unpleasant odor . It has a boiling point of 248 °C (lit.) and a melting point of 60-63 °C (lit.) .

Scientific Research Applications

Crystallography and Polymorphism

  • Conformational Polymorphism: Research on sulfonamide compounds, closely related to 3-Aminopyridine-2-sulfonic acid, has revealed insights into conformational polymorphism. This involves the study of different crystal structures and molecular conformations of sulfonamide derivatives (Bar & Bernstein, 1985).

Coordination Chemistry

  • Metal Complex Synthesis and Inhibition Studies: Studies have synthesized novel amino salicylato salts and their metal complexes, exploring their inhibitory effects on carbonic anhydrase isoenzymes. Such research is crucial in understanding the interaction of these complexes with biological enzymes (Yenikaya et al., 2011).
  • Ligand Properties in Metal Complexes: Research on the coordination properties of various amino acids and sulfonamides with metal ions provides a deeper understanding of how compounds like 3-Aminopyridine-2-sulfonic acid can act as ligands in complex metal systems (Borsari, Menabue, & Saladini, 1999).

Organic Synthesis

  • Synthesis of Novel Compounds: Research has focused on the synthesis of new compounds using 3-Aminopyridine-2-sulfonic acid derivatives. These compounds have potential applications in various fields including pharmaceuticals and materials science (Orie, Duru, & Ngochindo, 2021).

Biochar and Catalysis

  • Acid-Catalytic Properties: Studies have explored the use of sulfonic acid-functionalized biochar as a catalyst. This research is significant for understanding the catalytic applications of sulfonic acid derivatives in chemical reactions (Zhong et al., 2019).

Supramolecular Chemistry

  • Supramolecular Architectures: Research in supramolecular chemistry has involved the formation of complex architectures using aminobenzoic acids, which are structurally related to 3-Aminopyridine-2-sulfonic acid. These studies provide insights into the potential of such compounds in forming diverse molecular structures (Banerjee & Murugavel, 2004).

Proton Conduction

  • Proton Conduction Studies: Investigations into sulfonic group functionalized coordination polymers have been carried out to understand their proton conduction properties. This is relevant for applications in energy and materials science (Maity et al., 2017).

Safety And Hazards

3-Aminopyridine-2-sulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed, toxic in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-aminopyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,6H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOFAHAZXCUHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316355
Record name 3-aminopyridine-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyridine-2-sulfonic acid

CAS RN

54247-51-7
Record name 54247-51-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-aminopyridine-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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